3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate
Beschreibung
This chromenone derivative features a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 3, a methyl group at position 2, a propyl chain at position 6, and an acetate ester at position 7.
Eigenschaften
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-4-5-15-10-17-20(12-19(15)29-14(3)24)28-13(2)22(23(17)25)16-6-7-18-21(11-16)27-9-8-26-18/h6-7,10-12H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZERMLQZGAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a synthetic derivative belonging to the class of coumarins. This compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. Understanding its mechanisms of action and potential therapeutic applications is crucial for further development in medicinal chemistry.
- Molecular Formula : C22H20O6
- Molecular Weight : 380.39 g/mol
- CAS Number : 170511-28-1
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of coumarin derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study indicated that derivatives of similar structures exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases (G1/S phase), which is crucial for preventing tumor growth .
Neuroprotective Effects
The neuroprotective properties of this compound are particularly noteworthy. Research has demonstrated that certain coumarin derivatives can protect neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's ability to scavenge free radicals and inhibit oxidative stress markers has been documented, suggesting its potential use as a therapeutic agent for neuroprotection .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating the production of inflammatory cytokines. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives often depends on their structural features. Key findings from SAR studies indicate that:
- Substituents on the chromenone ring significantly influence potency; for example, electron-withdrawing groups enhance activity against specific targets.
- Hydroxyl groups at particular positions increase neuroprotective effects by enhancing interactions with biological targets .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The target compound belongs to a family of dihydrobenzodioxin-substituted chromenones with variations in substituents at positions 2, 6, and 7. These modifications significantly influence physicochemical properties and bioactivity. Below is a systematic comparison:
Table 1: Structural Comparison of Chromenone Derivatives
Key Structural and Functional Insights
Position 2 Substituents: The target compound’s methyl group (vs. Ethyl-substituted analogs (e.g., ) may exhibit altered pharmacokinetics due to increased molecular weight and lipophilicity.
Position 6 Substituents: The propyl chain in the target compound (vs. Ethyl-substituted derivatives (e.g., ) balance lipophilicity and solubility, making them candidates for oral formulations.
Position 7 Ester Variations: Acetate (target): Rapid hydrolysis to the hydroxyl form () may enable prodrug activation . Propanoate (): Extended acyl chain delays hydrolysis, prolonging circulation time. Isopropyl oxyacetate (): Steric bulk reduces esterase susceptibility, enhancing metabolic stability . Hydroxyl (): High polarity limits bioavailability but facilitates direct antioxidant or receptor interactions.
Hypothetical Pharmacological Implications
- The target compound’s acetate group may optimize tissue penetration, while its propyl chain could enhance binding to lipophilic targets (e.g., kinases or lipid membranes) .
- Compared to hydroxylated analogs (), the acetate ester likely improves absorption but requires enzymatic activation for therapeutic effects.
- Ethyl or propyl chains at position 6 (Evidences 5–6) suggest a tunable balance between solubility and target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
